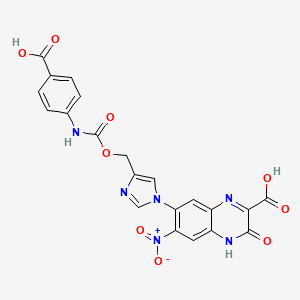
5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This particular compound features a cyclohexyl group, a methyl group, and a xylyl group, making it a unique and potentially useful molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reaction: Starting with a precursor containing the necessary functional groups, the compound can be synthesized through a cyclization reaction, often using a catalyst to facilitate the process.
Reaction Conditions: The reaction may require specific temperatures, solvents, and pH levels to ensure the proper formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and precise control of reaction parameters is essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with different properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, creating a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different triazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may have potential applications in biological research, particularly in studying enzyme interactions and molecular pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine
In medicine, triazine derivatives are often explored for their potential therapeutic properties. This compound may be investigated for its potential as a drug candidate, particularly in targeting specific molecular pathways.
Industry
In industrial applications, the compound may be used as an intermediate in the production of specialty chemicals, agrochemicals, and other valuable products.
Mecanismo De Acción
The mechanism of action of 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazine derivatives with different substituents. Examples may include:
2,4,6-Trisubstituted Triazines: Compounds with different substituents at the 2, 4, and 6 positions.
Cyclohexyl-Substituted Triazines: Compounds with a cyclohexyl group at different positions.
Uniqueness
The uniqueness of 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione lies in its specific combination of substituents, which may confer unique chemical and biological properties
Propiedades
| 71018-72-9 | |
Fórmula molecular |
C18H27N3S |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
5-cyclohexyl-1-(2,4-dimethylphenyl)-3-methyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H27N3S/c1-14-9-10-17(15(2)11-14)21-13-20(12-19(3)18(21)22)16-7-5-4-6-8-16/h9-11,16H,4-8,12-13H2,1-3H3 |
Clave InChI |
YGDSKCANUVHVRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2CN(CN(C2=S)C)C3CCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)


